1,4,5,8,9-Pentamethylcarbazole 1,4,5,8,9-Pentamethylcarbazole
Brand Name: Vulcanchem
CAS No.: 27477-88-9
VCID: VC3892759
InChI: InChI=1S/C17H19N/c1-10-6-8-12(3)16-14(10)15-11(2)7-9-13(4)17(15)18(16)5/h6-9H,1-5H3
SMILES: CC1=C2C3=C(C=CC(=C3N(C2=C(C=C1)C)C)C)C
Molecular Formula: C17H19N
Molecular Weight: 237.34 g/mol

1,4,5,8,9-Pentamethylcarbazole

CAS No.: 27477-88-9

Cat. No.: VC3892759

Molecular Formula: C17H19N

Molecular Weight: 237.34 g/mol

* For research use only. Not for human or veterinary use.

1,4,5,8,9-Pentamethylcarbazole - 27477-88-9

Specification

CAS No. 27477-88-9
Molecular Formula C17H19N
Molecular Weight 237.34 g/mol
IUPAC Name 1,4,5,8,9-pentamethylcarbazole
Standard InChI InChI=1S/C17H19N/c1-10-6-8-12(3)16-14(10)15-11(2)7-9-13(4)17(15)18(16)5/h6-9H,1-5H3
Standard InChI Key LKVSJOBCOXSNCF-UHFFFAOYSA-N
SMILES CC1=C2C3=C(C=CC(=C3N(C2=C(C=C1)C)C)C)C
Canonical SMILES CC1=C2C3=C(C=CC(=C3N(C2=C(C=C1)C)C)C)C

Introduction

Chemical Identity and Physical Properties

1,4,5,8,9-Pentamethylcarbazole is a polycyclic aromatic hydrocarbon with the molecular formula C₁₇H₁₉N and a molecular weight of 237.34 g/mol . Its IUPAC name, 1,4,5,8,9-pentamethyl-9H-carbazole, reflects the substitution of methyl groups at all available positions on the carbazole backbone. Key physical properties are summarized below:

PropertyValueSource
Density1.04 g/cm³
Melting Point167–168°C
Boiling Point400.7°C at 760 mmHg
Flash Point196.1°C
SolubilityChloroform, dichloromethane
LogP (Octanol-Water)4.56

The compound’s high thermal stability (decomposition temperature >300°C in air) and solubility in halogenated solvents make it suitable for solution-processing in polymer synthesis .

Synthesis Methods

Oxidative Polymerization with FeCl₃

The most well-documented synthesis involves the oxidative polymerization of 1,4,5,8,9-pentamethylcarbazole using ferric chloride (FeCl₃) in chloroform . The reaction proceeds via a dehydrocoupling mechanism, where FeCl₃ acts as both an oxidizing agent and a Lewis acid catalyst. Key steps include:

  • Monomer Activation: FeCl₃ abstracts electrons from the carbazole monomer, generating radical cations.

  • Coupling: Radical cations undergo regioselective 3,6-coupling, forming a poly(3,6-carbazole) backbone.

  • Precipitation: The polymer is precipitated into methanol, washed with acidic water, and dried .

This method yields soluble polymers with molecular weights (M_w) up to 10⁴ and a reaction yield of 85% . The steric hindrance from methyl groups prevents π-π stacking, ensuring solubility and processability.

Alternative Routes

While Ullmann coupling and Tauber carbazole synthesis are common for carbazole derivatives , 1,4,5,8,9-pentamethylcarbazole is predominantly synthesized via FeCl₃-mediated polymerization due to its regioselectivity and scalability .

Structural Characteristics

Steric Hindrance and Non-Coplanarity

The pentamethyl substitution forces adjacent carbazole rings into a twisted conformation with a dihedral angle of ~60° . This deviation from coplanarity is evident in:

  • ¹H NMR Spectra: Broad singlets at δ 7.1 (aromatic protons), 4.14 (N–CH₃), and 2.45–2.76 ppm (C–CH₃) .

  • X-ray Diffraction: Reduced crystallinity due to disrupted π-conjugation .

Thermal Stability

Differential scanning calorimetry (DSC) reveals a glass transition temperature (T_g) of 150–160°C, attributed to restricted chain mobility from methyl groups . Thermogravimetric analysis (TGA) shows no weight loss below 300°C in air, underscoring its robustness .

Electrochemical and Optical Properties

Redox Behavior

Cyclic voltammetry of polymer films exhibits one irreversible oxidation peak at +1.70 V vs. SCE, corresponding to the formation of carbazolylium radical cations . The high oxidation potential (vs. +1.10 V for unsubstituted carbazoles) reflects the electron-donating effect of methyl groups .

Photoluminescence

The twisted structure suppresses excimer formation, resulting in pure blue-violet emission with a peak at 410 nm . Key metrics include:

  • Quantum Efficiency (Φ_PL): 2.4% for thin-film devices .

  • Commission Internationale de l’Éclairage (CIE) Coordinates: (0.16, 0.08), indicating high color purity .

Applications in Materials Science

Organic Light-Emitting Diodes (OLEDs)

1,4,5,8,9-Pentamethylcarbazole-based polymers serve as emissive layers in blue-violet OLEDs. Devices exhibit:

  • External Quantum Efficiency (EQE): 2.4% .

  • Luminance: 1,200 cd/m² at 10 V .

Electroactive Polymers

The polymer’s high T_g and thermal stability enable applications in:

  • Flexible Electronics: As dielectric layers in thin-film transistors.

  • Energy Storage: In supercapacitors due to redox-active carbazole units .

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